2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid
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Overview
Description
2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid is an organic compound with a complex structure that includes a benzylamino group, a chlorophenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with a suitable precursor.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the benzene ring with a chlorine atom, often using chlorinating agents like thionyl chloride.
Formation of the Butanoic Acid Moiety: This can be synthesized through various methods, including the oxidation of butanol or the hydrolysis of butyronitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The benzylamino group can form hydrogen bonds with target proteins, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-4-(4-chlorophenyl)-4-oxobutanoic acid
- 2-(Benzylamino)-4-(4-fluorophenyl)-4-oxobutanoic acid
- 2-(Benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid
Comparison
Compared to similar compounds, 2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid is unique due to the presence of the chlorophenyl group, which can influence its reactivity and binding properties. The chlorine atom can enhance the compound’s lipophilicity and potentially improve its biological activity.
Properties
IUPAC Name |
2-(benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-14-8-6-13(7-9-14)16(20)10-15(17(21)22)19-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBVCPGXVGEGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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